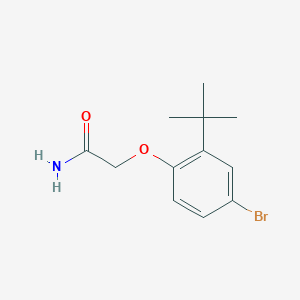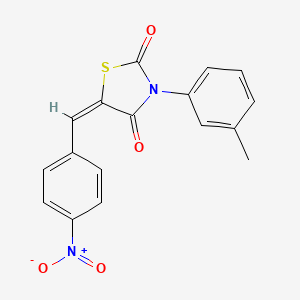
N,N-bis(2-cyanoethyl)-9H-xanthene-9-carboxamide
Descripción general
Descripción
N,N-bis(2-cyanoethyl)-9H-xanthene-9-carboxamide: is a chemical compound that belongs to the class of xanthene derivatives. Xanthene derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two cyanoethyl groups attached to the nitrogen atoms and a carboxamide group attached to the xanthene core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-cyanoethyl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 2-cyanoethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and enhances the overall yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: N,N-bis(2-cyanoethyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The cyanoethyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized xanthene derivatives, while reduction can produce reduced xanthene compounds.
Aplicaciones Científicas De Investigación
Chemistry: N,N-bis(2-cyanoethyl)-9H-xanthene-9-carboxamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a fluorescent probe. The xanthene core exhibits fluorescence properties, making it useful for imaging and detection applications in biological systems.
Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives may exhibit biological activity, such as anticancer or antimicrobial properties, making it a candidate for drug development.
Industry: In industrial applications, this compound is used in the production of dyes and pigments. Its ability to form stable complexes with metals makes it valuable in the development of colorants for various products.
Mecanismo De Acción
The mechanism of action of N,N-bis(2-cyanoethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The cyanoethyl groups and the xanthene core play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
N,N-bis(2-cyanoethyl)formamide: This compound shares the cyanoethyl groups but has a different core structure.
N,N-bis(2-cyanoethyl)-1,2-ethylenediamine: Similar in having cyanoethyl groups but differs in the core structure and functional groups.
Uniqueness: N,N-bis(2-cyanoethyl)-9H-xanthene-9-carboxamide is unique due to its xanthene core, which imparts specific fluorescence properties and potential biological activity. The combination of cyanoethyl groups and the xanthene core makes it distinct from other similar compounds, providing unique advantages in various applications.
Propiedades
IUPAC Name |
N,N-bis(2-cyanoethyl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c21-11-5-13-23(14-6-12-22)20(24)19-15-7-1-3-9-17(15)25-18-10-4-2-8-16(18)19/h1-4,7-10,19H,5-6,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIIWUWQIUOCSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-methoxyphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4709652.png)
![ETHYL 3-{[(2,5-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B4709662.png)

![N-(2-bromo-4-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4709665.png)
![methyl 2-[({[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4709683.png)
![Methyl 5-methyl-4-oxo-3-(2-oxopropyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4709696.png)
![2,3,4,5,6-pentafluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B4709708.png)
![1-[(4-ethylphenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4709721.png)
![Ethyl 4-({[1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B4709724.png)
![(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4709731.png)


![N-(4-bromo-2-fluorophenyl)-2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B4709747.png)
![N'-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2,4,6-TRICHLOROPHENOXY)ACETOHYDRAZIDE](/img/structure/B4709751.png)
